Oxyskyrin

Beschreibung

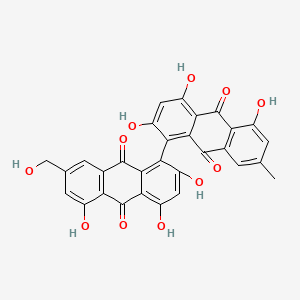

Oxyskyrin is a dimeric anthraquinone derivative produced by endophytic fungi such as Penicillium pinophilum, Talaromyces spp., and Talaromyces wortmannii. It belongs to the anthraquinone class of secondary metabolites, characterized by two anthraquinone moieties linked via a C–C bond . Structurally, this compound differs from its monomeric counterparts (e.g., emodin) by the presence of additional hydroxyl groups and dimerization, which enhances its redox activity and bioactivity . This compound has been isolated from diverse fungal sources, including Aloe vera-associated T. wortmannii and marine sponge-derived Talaromyces strains, highlighting its ecological versatility .

Eigenschaften

CAS-Nummer |

23310-12-5 |

|---|---|

Molekularformel |

C30H18O11 |

Molekulargewicht |

554.5 g/mol |

IUPAC-Name |

2,4,5-trihydroxy-7-methyl-1-[2,4,5-trihydroxy-7-(hydroxymethyl)-9,10-dioxoanthracen-1-yl]anthracene-9,10-dione |

InChI |

InChI=1S/C30H18O11/c1-9-2-11-19(13(32)3-9)29(40)23-17(36)6-15(34)21(25(23)27(11)38)22-16(35)7-18(37)24-26(22)28(39)12-4-10(8-31)5-14(33)20(12)30(24)41/h2-7,31-37H,8H2,1H3 |

InChI-Schlüssel |

BTHHWOXILLICEL-UHFFFAOYSA-N |

SMILES |

CC1=CC2=C(C(=C1)O)C(=O)C3=C(C=C(C(=C3C2=O)C4=C5C(=C(C=C4O)O)C(=O)C6=C(C5=O)C=C(C=C6O)CO)O)O |

Kanonische SMILES |

CC1=CC2=C(C(=C1)O)C(=O)C3=C(C=C(C(=C3C2=O)C4=C5C(=C(C=C4O)O)C(=O)C6=C(C5=O)C=C(C=C6O)CO)O)O |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison

Oxyskyrin shares structural similarities with skyrin, dicatenarin, and rugulosins but differs in hydroxylation patterns and dimerization sites. Key structural and functional distinctions include:

Key Observations :

- Hydroxylation and Bioactivity: The phenolic hydroxyl groups in this compound enhance its oxidative stress-inducing capacity, critical for apoptosis in cancer cells . However, skyrin and dicatenarin exhibit superior anticancer potency due to optimized redox-active moieties .

- Antibacterial Activity: While this compound is rarely directly tested, skyrin and rugulosins show marked activity against Gram-positive pathogens like MRSA and S. aureus .

Cytotoxic and Anticancer Activity

- This compound : Demonstrates moderate cytotoxicity against MCF-7 breast cancer cells (IC₅₀: ~30–50 µg/mL) but is less potent than skyrin and dicatenarin in pancreatic cancer models .

- Skyrin : Exhibits IC₅₀ values of 27 µg/mL against MIA PaCa-2 cells, linked to ROS generation and mitochondrial pathway activation .

- Dicatenarin : The most potent compound in its class (IC₅₀: 12 µg/mL), likely due to methoxy groups enhancing membrane permeability .

Metabolic Production and Yield

This compound is produced in lower quantities compared to skyrin and other anthraquinones. For example, Penicillium silybi yields 0.05 µg/g of this compound versus 0.15 µg/g of skyrin .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.